Fmoc-L-4-Aminomethylphe(Boc)
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Overview
Description
Fmoc-L-4-Aminomethylphe(Boc) is a complex chemical compound with the molecular formula C30H32N2O6 and a molecular weight of 516.58 g/mol . It is an amino acid derivative consisting of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a 4-(tert-butoxycarbonyl)aminomethyl (Boc) group, and L-phenylalanine . This compound is commonly used in peptide synthesis due to its stability and solubility in organic solvents such as methanol and dimethylformamide .
Preparation Methods
The synthesis of Fmoc-L-4-Aminomethylphe(Boc) typically involves multiple steps and requires specific reaction conditions[2][2]. The process begins with the protection of the amino group of L-phenylalanine using the Fmoc group. This is achieved by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base[2][2]. The next step involves the introduction of the Boc group to the 4-aminomethyl position of the phenylalanine derivative. This is done by reacting the intermediate with di-tert-butyl dicarbonate [(Boc)2O][2][2]. The final product is obtained after purification through crystallization or chromatography[2][2].
Chemical Reactions Analysis
Fmoc-L-4-Aminomethylphe(Boc) undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include piperidine for deprotection of the Fmoc group, and trifluoroacetic acid (TFA) for the removal of the Boc group . The major products formed from these reactions are the deprotected amino acid derivatives, which can be further utilized in peptide synthesis .
Scientific Research Applications
Fmoc-L-4-Aminomethylphe(Boc) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for the synthesis of peptides and proteins . In biology, it is employed in the study of protein-protein interactions and enzyme mechanisms . In medicine, it is used in the development of peptide-based drugs and therapeutic agents . In industry, it is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Fmoc-L-4-Aminomethylphe(Boc) involves the protection and deprotection of amino groups during peptide synthesis . The Fmoc group is introduced to the amino group to protect it from unwanted reactions, and it is later removed using a base such as piperidine . The Boc group serves a similar protective function and is removed using TFA . These protecting groups help in the stepwise assembly of peptides by preventing side reactions and ensuring the correct sequence of amino acids .
Comparison with Similar Compounds
Fmoc-L-4-Aminomethylphe(Boc) is unique due to its dual protective groups, which provide stability and solubility in organic solvents . Similar compounds include Fmoc-L-phenylalanine, which lacks the Boc group, and Boc-L-phenylalanine, which lacks the Fmoc group . These compounds are also used in peptide synthesis but may require different reaction conditions and offer varying levels of protection .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPDPKLGXGMDAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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